molecular formula C12H12N4O B8360699 5-(2-Amino-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

5-(2-Amino-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole

Cat. No.: B8360699
M. Wt: 228.25 g/mol
InChI Key: INUOMXDRHUJTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Amino-pyrimidin-4-yloxy)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yloxy)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4O/c13-12-15-6-4-11(16-12)17-9-1-2-10-8(7-9)3-5-14-10/h1-2,4,6-7,14H,3,5H2,(H2,13,15,16)

InChI Key

INUOMXDRHUJTCI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC3=NC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 160 mg (0.70 mMol) of 5-(2-amino-pyrimidin-4-yloxy)-1H-indole in 4 ml acetic acid is cooled to 10-15° C. Then 222 mg (3.5 mMol) NaBH3CN are added. After 1 h stirring at rt, 8 g of ice are added. Then the mixture is made basic by addition of 1 N NaOH and extracted three times with EtOAc. The organic layers are washed with water and brine, dried (Na2SO4) and concentrated at rt in vacuo: MS: [M+1]+=229.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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